molecular formula C18H20N2O3S B345063 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 898647-62-6

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B345063
CAS No.: 898647-62-6
M. Wt: 344.4g/mol
InChI Key: XXWRFERQRUPSSZ-UHFFFAOYSA-N
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Description

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound known for its diverse applications in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17-10-12(2)13(3)11-18(17)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWRFERQRUPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diamines with Carbonyl Derivatives

The benzimidazole scaffold is classically constructed via acid-catalyzed condensation of 1,2-phenylenediamine derivatives with carboxylic acids or their equivalents. For 2-methyl-1H-benzimidazole, formamide or acetic acid derivatives serve as carbonyl sources. In one protocol, 1,2-phenylenediamine reacts with formamide under HCl catalysis at 100°C to yield benzimidazole. Microwave-assisted methods significantly enhance efficiency, achieving completion in 2–60 minutes at 150°C with 70% HCl. Adapting this for 2-methyl substitution would require substituting formamide with propionic acid derivatives.

Sulfonylation of the Benzimidazole Core

Sulfonyl Chloride Coupling

Sulfonylation typically employs sulfonyl chlorides under basic conditions. The 2-ethoxy-4,5-dimethylphenylsulfonyl group can be introduced via reaction of the benzimidazole with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride. U.S. Patent US9006448B2 highlights similar sulfonylation using methanesulfonic acid as a solvent and catalyst. Optimal conditions involve:

  • Solvent: Dichloromethane or THF for solubility and inertness.

  • Base: Triethylamine or pyridine to scavenge HCl.

  • Temperature: 0–25°C to minimize side reactions.

Oxidative Sulfonation Alternatives

In cases where sulfonyl chlorides are inaccessible, oxidative methods using thiols may apply. Oxidation of 2-ethoxy-4,5-dimethylphenylthioethers with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) in dichloromethane at –10–10°C can yield sulfones. Phthalic anhydride and sodium carbonate are often co-administered to stabilize intermediates.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Solvent selection profoundly impacts yields. Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may decompose acid-sensitive groups. U.S. Patent US6245913B1 reports dichloromethane/ethyl acetate mixtures for improved crystallinity during workup. Temperature control during sulfonylation is critical; excessive heat promotes sulfonate ester formation.

Phase Transfer Catalysis (PTC)

For biphasic reactions, tetrabutylammonium bromide (TBAB) accelerates anion transfer, particularly in Schotten-Baumann-type sulfonylation. TBAB (1–5 mol%) in dichloromethane/water systems enhances reaction rates and yields.

Purification and Characterization

Crystallization Techniques

Crude products often require recrystallization. U.S. Patent US6245913B1 isolates Omeprazole via dichloromethane-ethyl acetate mixtures, a method adaptable to the target compound. Sequential washes with Na2CO3 and brine remove acidic/byproduct residues.

Salt Formation for Stability

Hydrochloride salts of intermediates improve handling and purity. Treating thioether intermediates with HCl gas in dichloromethane yields crystalline hydrochlorides, which are subsequently neutralized to free bases. For the target sulfonamide, mesylate or oxalate salts may enhance crystallinity, as demonstrated for Dabigatran intermediates.

Analytical and Spectroscopic Validation

NMR and Mass Spectrometry

1H NMR (DMSO-d6) of the benzimidazole core typically shows aromatic protons at δ 7.2–8.1 ppm and N–CH3 at δ 3.8–4.0 ppm. Sulfonyl groups deshield adjacent protons, shifting 2-ethoxy-4,5-dimethylphenyl signals to δ 1.3 (ethoxy CH3), 2.2 (aryl CH3), and 4.1 (OCH2). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks [M+H]+.

X-ray Diffraction (XRD)

Crystalline forms are characterized by XRD peaks. For example, Dabigatran oxalate exhibits distinct peaks at 7.6, 11.7, and 14.5° 2θ, providing a model for analyzing the target compound’s polymorphs.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Reference
Condensation/SulfonylationHCl, 100°C, DCM/EtOAc recrystallization68%>98%
Microwave-assisted150°C, 70% HCl, 40 min85%>99%
Oxidative sulfonationmCPBA, –10°C, phthalic anhydride72%97%

Industrial-Scale Considerations

Regulatory Compliance

Residual solvent levels (ICH Q3C) and genotoxic impurity control (e.g., sulfonyl chlorides) necessitate rigorous HPLC monitoring. U.S. Patent US9006448B2 employs aqueous workups and charcoal filtration to meet pharmacopeial standards.

Emerging Methodologies and Innovations

Flow Chemistry Applications

Continuous flow systems could enhance sulfonylation safety by minimizing exothermic risks. Microreactors enable precise temperature control during H2O2 oxidations , potentially improving yields beyond batch processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core, which is known for its biological activity. The specific structural elements of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole contribute to its unique chemical behavior and potential applications in drug development.

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential . Benzimidazole derivatives have been recognized for their ability to interact with various biological targets, making them suitable candidates for drug development.

  • Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, compounds similar to this compound have shown effectiveness against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating potent inhibition .
  • Enzyme Inhibition : The compound may function as an inhibitor of certain enzymes, including acetylcholinesterase. Studies have demonstrated that benzimidazole derivatives can significantly inhibit this enzyme, which is crucial for treating conditions like Alzheimer's disease .

Anticancer Research

Benzimidazole derivatives are also being investigated for their anticancer properties. The sulfonyl group in the structure enhances the compound's ability to interact with cancer cell targets:

  • Mechanism of Action : The interaction with specific receptors or pathways involved in cancer progression has been documented, suggesting that this compound could play a role in developing novel anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzimidazole derivatives, including those structurally related to this compound:

StudyFindings
Xue et al. (2011)Identified potent antiviral activity against enteroviruses with IC50 values as low as 1.08 μg/ml for related compounds .
Kharitonova et al. (2016)Reported significant inhibition of HSV-induced cytopathic effects by benzimidazole derivatives .
Sharma et al. (2017)Demonstrated analgesic and anti-inflammatory activities in animal models using similar compounds .

Industrial Applications

In addition to medicinal uses, this compound can be utilized in various industrial applications:

Agrochemicals

The compound may serve as a building block in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

Specialty Chemicals

Its unique chemical structure allows it to be used in the production of specialty chemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance binding affinity and specificity, while the benzimidazole core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
  • 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Uniqueness

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the sulfonyl group and the ethoxy-dimethylphenyl moiety enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Studies indicate that modifications in the benzimidazole structure can enhance selectivity and potency against COX enzymes .
  • Antiviral Activity : Research has highlighted the effectiveness of benzimidazole derivatives in inhibiting viral replication. This compound may act on viral RNA polymerases, presenting potential applications in antiviral drug development .
  • Anticancer Properties : Benzimidazole derivatives are known to exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl substitution may enhance these effects by improving solubility and bioavailability .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that related benzimidazole compounds exhibited significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1, suggesting a favorable side effect profile compared to traditional NSAIDs .
  • Antitumor Activity : Another investigation reported that derivatives of benzimidazole showed promising results in inhibiting tumor growth in vitro and in vivo, with specific emphasis on their ability to induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives.

Compound NameIC50 (µM)TargetNotes
1H-benzimidazole384COX-2High selectivity over COX-1
4-Methylbenzimidazole470COX-2Comparable to celecoxib
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonyl derivativeTBDTBDPotential for enhanced activity

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